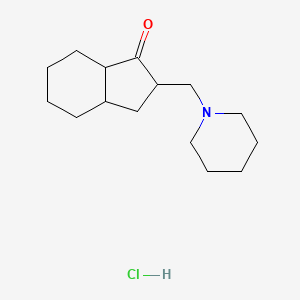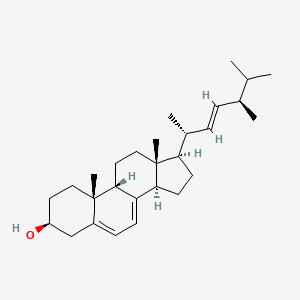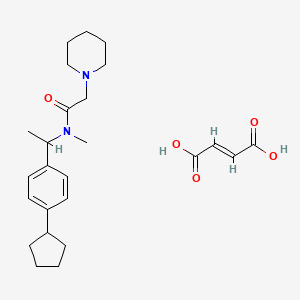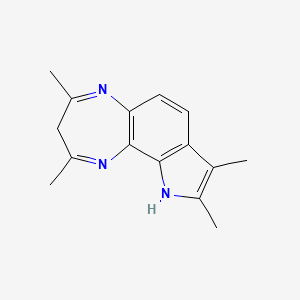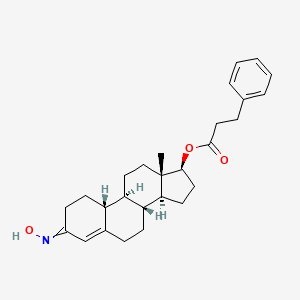
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. The preparation of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- may involve the following steps:
Formation of the Ergoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propionamide Group: This step may involve the reaction of the ergoline core with propionyl chloride or propionic anhydride in the presence of a base.
Addition of the Alpha-Cyano Group: This can be done through a nucleophilic substitution reaction using cyanide salts.
Incorporation of the 1,3-Dithiolan-2-yl Group: This step may involve the reaction of the intermediate compound with a dithiolane derivative under suitable conditions.
Methylation: The final step may involve the methylation of the compound using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-migraine and anti-psychotic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is unique due to its specific structural features, such as the presence of the alpha-cyano and 1,3-dithiolan-2-yl groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
88133-21-5 |
|---|---|
Fórmula molecular |
C22H26N4OS2 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
3-[(6aR,9S)-5-(1,3-dithiolan-2-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C22H26N4OS2/c1-26-11-12(7-13(10-23)21(24)27)8-15-14-3-2-4-17-19(14)16(9-18(15)26)20(25-17)22-28-5-6-29-22/h2-4,12-13,15,18,22,25H,5-9,11H2,1H3,(H2,24,27)/t12-,13?,15?,18-/m1/s1 |
Clave InChI |
GKLGMAJDJQEUFF-BMTAHSHCSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


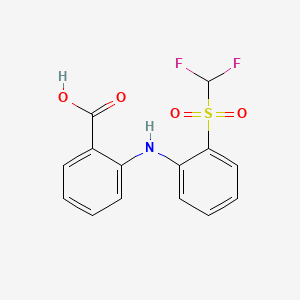
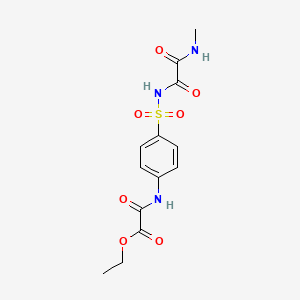
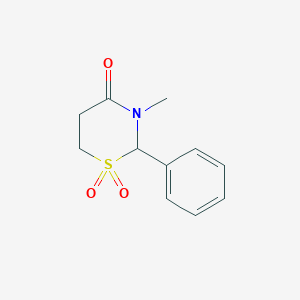
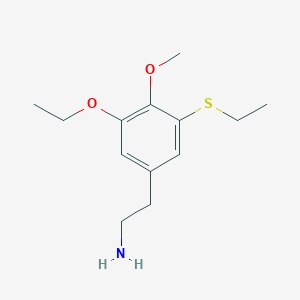
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
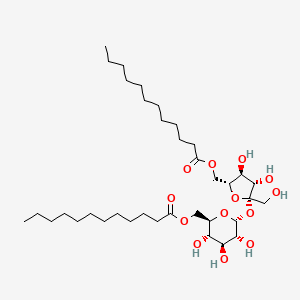
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
